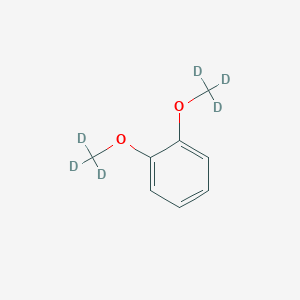










|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH3:10].C([Li])CCC.[C:16](OCC)(=[O:22])[C:17]([O:19][CH2:20][CH3:21])=[O:18].[NH4+].[Cl-]>CCOCC.CCCCCC>[CH3:1][O:2][C:3]1[C:4]([O:9][CH3:10])=[CH:5][CH:6]=[CH:7][C:8]=1[C:16](=[O:22])[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:3.4|
|


|
Name
|
|
|
Quantity
|
27.6 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
136 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
the mixture is then left
|
|
Type
|
CUSTOM
|
|
Details
|
to return to RT
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to −20° C.
|
|
Type
|
WAIT
|
|
Details
|
the mixture is left
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
CUSTOM
|
|
Details
|
to return to RT
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 minutes at RT
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated after settling
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with ether
|
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed twice with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
the solvents are evaporated off under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The excess diethyl oxalate is removed by distillation under vacuum (b.p.=90° C. at 2 400 Pa)
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude product is chromatographed on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with a heptane/iso ether mixture (90/10; v/v)
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=CC=C1OC)C(C(=O)OCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |